molecular formula C20H14N6O2S2 B2481247 N-(benzo[d]thiazol-2-yl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 850912-06-0

N-(benzo[d]thiazol-2-yl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No. B2481247
CAS RN: 850912-06-0
M. Wt: 434.49
InChI Key: NGJVUXBPHXQKGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "N-(benzo[d]thiazol-2-yl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide" involves the use of N-aryl-2-chloroacetamides as electrophilic building blocks. These compounds facilitate the formation of ring-annulated thiazolo[3,2-a]pyrimidinone products through a process that eliminates by-products like aniline or 2-aminobenzothiazole. This synthetic route is notable for its acceptable product yields and is supported by analytical, spectral, and single-crystal X-ray data (Janardhan et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively characterized using analytical techniques such as X-ray diffraction. These studies provide insights into the heterosynthon common among carboxylic acid cocrystals and reveal conformational types present in crystal structures. Such analyses are crucial for understanding the physical and chemical behavior of these compounds (Peterson et al., 2011).

Chemical Reactions and Properties

Compounds within this chemical family exhibit a range of chemical reactions and properties. For instance, their synthesis often involves reactions with pyrazole or other heterocyclic amines, leading to the formation of novel derivatives with potential biological activities. The reactivity of these compounds underscores their versatility and potential utility in various chemical and pharmacological applications (Khalil et al., 2012).

Physical Properties Analysis

The physical properties of such compounds, including solvatochromic behavior and crystalline forms, have been the subject of detailed studies. These investigations help in understanding the solubility, stability, and crystallization behavior, which are essential for pharmaceutical formulation and material science applications (Özdemir et al., 2015).

Chemical Properties Analysis

The chemical properties, such as acidity constants and reactivity towards various reagents, have been determined through spectroscopic studies. These studies provide valuable information on the compound's behavior in different chemical environments, crucial for designing reactions and predicting compound interactions (Duran & Canbaz, 2013).

Scientific Research Applications

Synthesis and Antimicrobial Activity

This compound has been utilized as a key intermediate in the synthesis of various heterocycles, including coumarin, pyridine, pyrrole, and thiazole. These synthesized compounds demonstrate significant antimicrobial properties, making them valuable in medicinal chemistry and pharmaceutical research (Bondock et al., 2008).

Antioxidant Activity

Research has also explored the synthesis of polyfunctionally substituted heterocycles using this compound as an intermediate. Some of these synthesized compounds, particularly pyrazole and thiophene derivatives, have shown antioxidant activity comparable to ascorbic acid (El‐Mekabaty, 2015).

Insecticidal Assessment

This compound has been employed in the creation of various heterocycles, such as pyrrole, pyridine, and thiophene, which have been tested as insecticidal agents. This research is particularly significant in agricultural science for pest control (Fadda et al., 2017).

Synthesis of Bioactive Sulfonamide Thiazole Derivatives

Studies have also focused on synthesizing bioactive sulfonamide thiazole derivatives using this compound. These derivatives have been evaluated as potential insecticidal agents, contributing to the development of new pesticides (Soliman et al., 2020).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N6O2S2/c27-16(23-20-22-14-8-4-5-9-15(14)30-20)11-29-19-24-17-13(18(28)25-19)10-21-26(17)12-6-2-1-3-7-12/h1-10H,11H2,(H,22,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJVUXBPHXQKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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